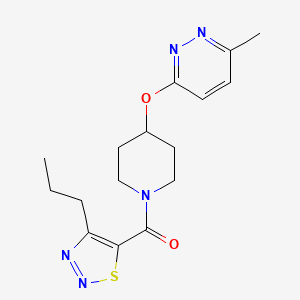
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik und leitfähige Polymere
Die Struktur der Verbindung beinhaltet eine TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)-Einheit. TEMPO-haltige leitfähige Polymere sind in der organischen Elektronik aufgrund ihrer elektrochemischen Eigenschaften essenziell. Insbesondere finden sie Anwendung in Batterien und Superkondensatoren. Das hohe Redoxpotential und die theoretische spezifische Kapazität dieser Polymere machen sie für Energiespeicheranwendungen attraktiv .
Biologische Aktivität
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , also known by its chemical structure as C17H22N4O2S, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacophores, including a piperidine ring and a thiadiazole moiety. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350.45 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including:
- Monoamine Oxidase (MAO) : Some derivatives have shown promising MAO-A inhibitory activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Receptor Modulation
The compound may also interact with various receptors, potentially affecting neurotransmitter systems. This could lead to applications in treating psychiatric conditions or neurodegenerative disorders.
Antitumor Activity
Recent investigations into the antitumor properties of thiadiazole derivatives have highlighted their effectiveness against various cancer cell lines. The compound's structure suggests it may exhibit similar activities:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies employed assays to measure cell viability and apoptosis .
- Synergistic Effects : Combinations with established chemotherapeutics like doxorubicin have shown enhanced efficacy, indicating potential for combination therapies in clinical settings .
Anti-inflammatory Effects
Compounds similar to this one have been reported to possess anti-inflammatory properties. This could be relevant for conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine and thiadiazole derivatives:
- Antitumor Efficacy : A study focusing on pyrazole derivatives indicated significant inhibition of tumor growth in xenograft models when combined with traditional chemotherapy agents .
- Mechanistic Insights : Research into MAO inhibitors has provided insights into the biochemical pathways affected by these compounds, suggesting that they could modulate neurotransmitter levels effectively .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications on the thiadiazole ring can significantly alter biological activity, emphasizing the importance of chemical structure in drug design .
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-13-15(24-20-18-13)16(22)21-9-7-12(8-10-21)23-14-6-5-11(2)17-19-14/h5-6,12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLOAGIDLIKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














